molecular formula C18H20N4OS B2446500 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide CAS No. 1171609-01-0

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide

Cat. No.: B2446500
CAS No.: 1171609-01-0
M. Wt: 340.45
InChI Key: HJOPLBQJTRQPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is recognized in chemical and pharmacological research as a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway , which plays a fundamental role in the development, activation, and survival of B-cells. This specific mechanism of action makes the compound a valuable tool for investigating the pathogenesis of B-cell malignancies, such as certain leukemias and lymphomas, as well as autoimmune disorders like rheumatoid arthritis and lupus, where dysregulated B-cell activity is a key driver of disease. The compound functions by covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of BCR-mediated signaling. This irreversible inhibition allows researchers to probe the long-term functional consequences of BTK blockade in complex cellular systems and disease models. Its research utility is further underscored by its role as a key chemical scaffold in the development of novel therapeutic agents, providing a structural basis for understanding structure-activity relationships in kinase inhibitor design. Consequently, this compound serves as an essential pharmacological probe for dissecting BTK-dependent signaling cascades and for the preclinical evaluation of new intervention strategies in oncology and immunology.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOPLBQJTRQPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by reacting benzothiazole-2-thiol with appropriate alkylating agents . The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and diketones . Finally, the cyclohexane carboxamide group is attached via amidation reactions using cyclohexanecarboxylic acid and suitable coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide stands out due to its unique combination of structural features, including the benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural components. This article explores the compound's pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.

Structural Composition

The compound integrates several heterocyclic moieties:

  • Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
  • Pyrazole : Associated with anti-inflammatory effects.
  • Cyclohexanecarboxamide : Enhances the compound's lipophilicity and biological activity.

This structural diversity contributes to the compound's potential efficacy in various therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a series of benzothiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

This compound has shown moderate inhibitory effects against various pathogens, including Staphylococcus aureus and certain fungi . The benzo[d]thiazole moiety is particularly effective in modulating antimicrobial pathways.

Anti-inflammatory Activity

The compound acts as an inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces prostaglandin production, leading to decreased inflammation and pain . This mechanism is similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

The primary target for this compound is the arachidonic acid pathway, where it inhibits COX enzymes. This inhibition leads to:

  • Decreased synthesis of inflammatory mediators.
  • Potential modulation of apoptotic pathways in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Using appropriate precursors in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Coupling with Benzo[d]thiazole : This step is crucial for integrating the benzo[d]thiazole moiety into the structure.
  • Final Cyclization : Leading to the formation of the cyclohexanecarboxamide structure.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

StudyFindings
Synthesis and Biological Evaluation Demonstrated significant cytotoxicity against A549 and MCF7-MDR cell lines.
Antimicrobial Activity Assessment Showed moderate effectiveness against Staphylococcus aureus.
COX Inhibition Studies Confirmed its role as an inhibitor of COX enzymes, reducing inflammation.

Q & A

Q. What are the optimal synthetic routes for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of intermediates, such as the pyrazole core (e.g., 3-methyl-1H-pyrazol-5-amine) and benzo[d]thiazole-2-carboxylic acid derivatives.
  • Step 2: Coupling via amide bond formation using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Step 3: Purification via column chromatography and recrystallization.
    Optimization Strategies:
  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysts: Triethylamine or DMAP can improve reaction rates and yields .
    Validation: Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure with 1H^1H-NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Assign proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, cyclohexane protons at δ 1.0–2.5 ppm) and verify carbonyl (C=O) at ~170 ppm in 13C^{13}C-NMR .
  • IR Spectroscopy: Confirm amide bonds (N-H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ for C17_{17}H19_{19}N4_{4}OS requires m/z 343.1254) .
    Note: X-ray crystallography may resolve conformational ambiguities in the pyrazole-thiazole system .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to controls like cisplatin .
  • Anti-inflammatory Activity: Measure inhibition of COX-2 or TNF-α in LPS-induced macrophages .
  • Antimicrobial Screening: Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Data Interpretation: Correlate activity with structural features (e.g., thiazole’s electron-withdrawing effects enhancing cytotoxicity) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA gyrase. Focus on hydrogen bonds between the carboxamide and active-site residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling: Derive predictive models using descriptors like logP and topological polar surface area (TPSA) to optimize bioactivity .
    Validation: Compare docking scores with experimental IC50_{50} values to refine predictions .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Structural Analog Comparison: Test derivatives (e.g., replacing cyclohexane with aryl groups) to isolate pharmacophore contributions .
  • Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. How can reaction pathways be mechanistically validated for this compound’s synthesis?

Methodological Answer:

  • Isotopic Labeling: Use 15^{15}-labeled amines to track amide bond formation via 15^{15}-NMR .
  • Kinetic Studies: Monitor intermediate formation via in-situ FTIR (e.g., carbonyl intermediates at 1700–1750 cm1^{-1}) .
  • DFT Calculations: Compute energy barriers for key steps (e.g., nucleophilic acyl substitution) using Gaussian09 .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
  • Reaction Engineering: Optimize heat transfer in flow reactors to prevent exothermic side reactions .
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How does the compound’s stereochemistry influence its bioactivity?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
  • Biological Testing: Compare IC50_{50} of isolated enantiomers to identify active stereoisomers .
  • Computational Analysis: Model diastereomer-protein interactions to explain selectivity .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), then analyze via LC-MS/MS to identify hydrolytic or oxidative byproducts .
  • Stability-Indicating Methods: Develop HPLC methods (C18 column, acetonitrile/water + 0.1% TFA) to quantify intact compound vs. degradants .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months per ICH guidelines .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

Methodological Answer:

  • Structural Modifications: Introduce polar groups (e.g., -OH, -SO3_3H) on the cyclohexane ring or pyrazole N-substituents .
  • Prodrug Approach: Synthesize phosphate or glycoside conjugates for improved aqueous solubility .
  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.